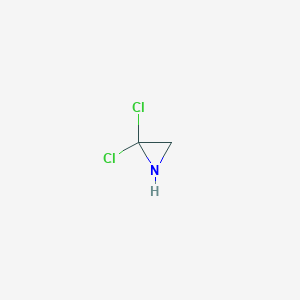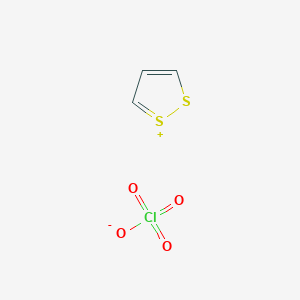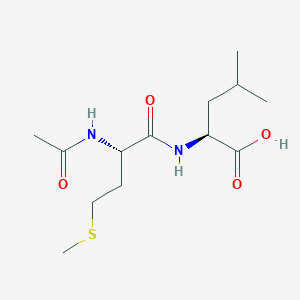![molecular formula C18H14ClN3 B14620951 2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine CAS No. 60595-31-5](/img/structure/B14620951.png)
2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it a valuable component in the manufacturing of dyes.
Métodos De Preparación
The synthesis of 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with 2-aminobiphenyl. The reaction conditions generally include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Análisis De Reacciones Químicas
2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: The azo bond can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye synthesis and reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential use in drug development and as a diagnostic tool.
Industry: It is widely used in the production of dyes and pigments for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine involves its ability to form stable azo bonds, which contribute to its vibrant color and stability. The molecular targets and pathways involved in its interactions are primarily related to its chemical structure, which allows it to interact with various substrates and reagents in specific ways.
Comparación Con Compuestos Similares
Similar compounds to 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine include other azo dyes such as:
- 4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol
- 4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine These compounds share the azo bond characteristic but differ in their specific substituents and structures, which can affect their color, stability, and reactivity. The uniqueness of 2’-[(E)-(4-Chlorophenyl)diazenyl][1,1’-biphenyl]-2-amine lies in its specific combination of substituents, which provides distinct properties and applications.
Propiedades
Número CAS |
60595-31-5 |
|---|---|
Fórmula molecular |
C18H14ClN3 |
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
2-[2-[(4-chlorophenyl)diazenyl]phenyl]aniline |
InChI |
InChI=1S/C18H14ClN3/c19-13-9-11-14(12-10-13)21-22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)20/h1-12H,20H2 |
Clave InChI |
IRLDLZQKLSMDOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=C2N=NC3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)


![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)

![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)


